molecular formula C32H34N4O6S B2930279 6-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-08-7

6-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Cat. No.: B2930279
CAS No.: 688061-08-7
M. Wt: 602.71
InChI Key: UTSJYWPMUFTEOC-UHFFFAOYSA-N
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Description

6-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C32H34N4O6S and its molecular weight is 602.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives Development

Research on related quinazoline derivatives focuses on innovative synthesis methods and the development of novel compounds with potential biological activities. For example, a study detailed the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing techniques applicable in developing new quinazoline-based compounds with varied biological activities (Chern et al., 1988).

Antimicrobial and Antitubercular Activity

Substituted quinazolines have been explored for their antimicrobial and antitubercular properties. A study on substituted benzo[h]quinazolines demonstrated significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting the therapeutic potential of quinazoline derivatives in treating infectious diseases (Maurya et al., 2013).

Anticancer Potential

Several quinazoline derivatives have been synthesized and evaluated for their anticancer activities. Novel thiophene derivatives with quinoline and other moieties showed significant cytotoxic activities against human breast cancer cell lines, suggesting the utility of quinazoline structures in developing anticancer agents (Ghorab et al., 2014).

Radioiodination and Biodistribution

Research on the radioiodination and biodistribution of quinazoline derivatives, such as 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, in tumor-bearing mice has provided insights into the potential use of these compounds in diagnostic imaging and targeted radiotherapy (Al-Salahi et al., 2018).

Antioxidant Activities

The evaluation of 2-thioxobenzo[g]quinazoline derivatives for their antioxidant activities demonstrated potential in counteracting oxidative stress-related diseases. These findings suggest a role for quinazoline derivatives in developing antioxidative agents (Al-Salahi et al., 2019).

Properties

IUPAC Name

6-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O6S/c1-40-24-13-11-23(12-14-24)19-33-29(37)10-6-3-7-15-36-31(39)25-16-27-28(42-21-41-27)17-26(25)35-32(36)43-20-30(38)34-18-22-8-4-2-5-9-22/h2,4-5,8-9,11-14,16-17H,3,6-7,10,15,18-21H2,1H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSJYWPMUFTEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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